![molecular formula C12H15N3S B4728092 2-(1-piperidinylthio)-1H-benzimidazole CAS No. 25369-84-0](/img/structure/B4728092.png)
2-(1-piperidinylthio)-1H-benzimidazole
Overview
Description
2-(1-piperidinylthio)-1H-benzimidazole, also known as PBIT, is a chemical compound that has been extensively studied for its potential therapeutic applications. PBIT belongs to the class of benzimidazole derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-(1-piperidinylthio)-1H-benzimidazole is not well understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and replication of cancer cells and viruses. This compound may also interfere with the DNA synthesis and repair processes in cancer cells and viruses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of new blood vessels that supply nutrients to tumors, and modulate the immune response. This compound has also been found to inhibit the activity of certain enzymes that are involved in the replication of viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1-piperidinylthio)-1H-benzimidazole in lab experiments is its wide range of biological activities. This compound has been found to exhibit antitumor, antiviral, and antibacterial properties, which makes it a versatile compound for studying various biological processes. Another advantage of this compound is its low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain solvents.
Future Directions
There are several future directions for research on 2-(1-piperidinylthio)-1H-benzimidazole. One area of research is the development of this compound derivatives that exhibit improved solubility and bioavailability. Another area of research is the identification of the exact mechanism of action of this compound, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Scientific Research Applications
2-(1-piperidinylthio)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).
properties
IUPAC Name |
2-piperidin-1-ylsulfanyl-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-4-8-15(9-5-1)16-12-13-10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXJJUZITCLMST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)SC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180013 | |
Record name | Piperidine, 1-(1H-benzimidazol-2-ylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25369-84-0 | |
Record name | Piperidine, 1-(1H-benzimidazol-2-ylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025369840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-(1H-benzimidazol-2-ylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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